molecular formula C11H9N5 B6145091 2-(1H-1,3-benzodiazol-1-yl)pyrimidin-5-amine CAS No. 1247696-54-3

2-(1H-1,3-benzodiazol-1-yl)pyrimidin-5-amine

Cat. No.: B6145091
CAS No.: 1247696-54-3
M. Wt: 211.2
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Description

2-(1H-1,3-benzodiazol-1-yl)pyrimidin-5-amine is a heterocyclic compound that contains both a benzodiazole and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)pyrimidin-5-amine typically involves the condensation of appropriate benzodiazole and pyrimidine precursors. One common method involves the reaction of 2-aminobenzimidazole with a pyrimidine derivative under reflux conditions in the presence of a suitable solvent such as pyridine . The reaction may require catalysts or specific reagents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)pyrimidin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

2-(1H-1,3-benzodiazol-1-yl)pyrimidin-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)pyrimidin-5-amine involves its interaction with specific molecular targets within cells. This compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,3-benzodiazol-1-yl)pyrimidin-5-amine is unique due to its combined benzodiazole and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

CAS No.

1247696-54-3

Molecular Formula

C11H9N5

Molecular Weight

211.2

Purity

0

Origin of Product

United States

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